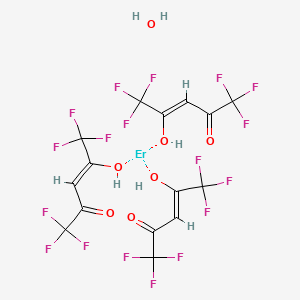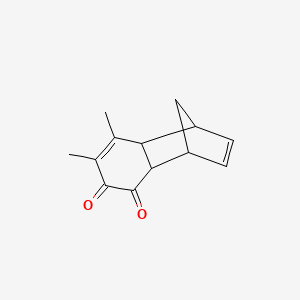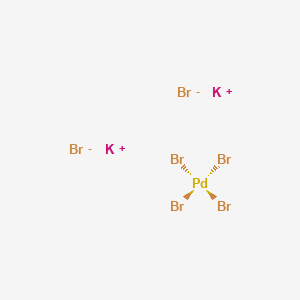
Dipotassium;tetrabromopalladium;dibromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dipotassium;tetrabromopalladium;dibromide typically involves the reaction of palladium(II) bromide with potassium bromide in an aqueous solution. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as: [ \text{PdBr}_2 + 2\text{KBr} \rightarrow \text{K}_2\text{PdBr}_4 ]
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration, and pH, to achieve high yields and purity of the compound .
化学反应分析
Types of Reactions
Dipotassium;tetrabromopalladium;dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium compounds.
Reduction: It can be reduced to form lower oxidation state palladium compounds.
Substitution: The bromide ligands can be substituted with other ligands, such as chloride or iodide, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield palladium(IV) compounds, while substitution reactions can produce palladium complexes with different ligands.
科学研究应用
Dipotassium;tetrabromopalladium;dibromide has a wide range of scientific research applications, including:
作用机制
The mechanism of action of dipotassium;tetrabromopalladium;dibromide involves its ability to coordinate with various ligands and participate in redox reactions. The palladium center in the compound can undergo changes in oxidation state, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Potassium tetrabromopalladate(II): Similar in structure and properties, used in similar applications.
Potassium tetrachloropalladate(II): Another palladium complex with chloride ligands instead of bromide, used in catalysis.
Palladium(II) bromide: A precursor to dipotassium;tetrabromopalladium;dibromide, used in various synthetic applications.
Uniqueness
This compound is unique due to its specific coordination environment and the presence of bromide ligands, which can influence its reactivity and catalytic properties.
属性
IUPAC Name |
dipotassium;tetrabromopalladium;dibromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6BrH.2K.Pd/h6*1H;;;/q;;;;;;2*+1;+4/p-6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCNWISEAGYZFC-UHFFFAOYSA-H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[K+].[K+].[Br-].[Br-].Br[Pd](Br)(Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br6K2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
664.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(Z)-[(3Z)-3-(pyridin-2-ylhydrazinylidene)butan-2-ylidene]amino]pyridin-2-amine](/img/structure/B579547.png)
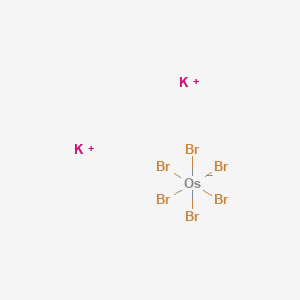
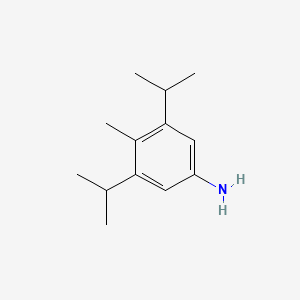
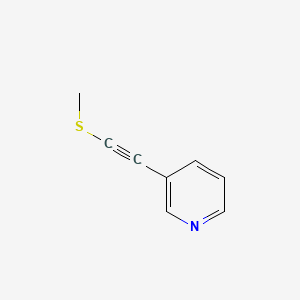
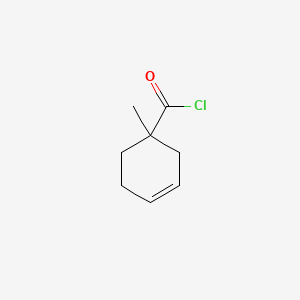
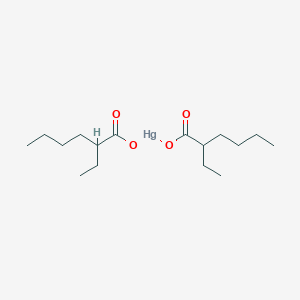

![N-[(Z)-1-(2-methylcyclopropyl)ethylideneamino]-2,4-dinitroaniline](/img/structure/B579562.png)
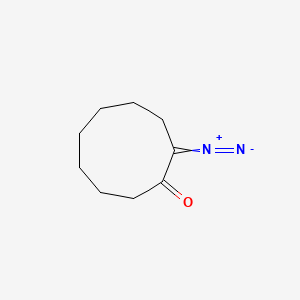

![(1R,2R,5S,11S,12R,15R,16R)-5-hydroxy-2,16-dimethyl-15-[(2R)-6-methylheptan-2-yl]-10-azatetracyclo[9.7.0.02,7.012,16]octadec-7-en-9-one](/img/structure/B579565.png)
